molecular formula C16H10ClNO3 B1623410 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide CAS No. 20149-91-1

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Cat. No.: B1623410
CAS No.: 20149-91-1
M. Wt: 299.71 g/mol
InChI Key: FMDOTSUXGLXEGS-UHFFFAOYSA-N
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Description

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a synthetic organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves the reaction of 9,10-anthraquinone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines and thiols to form corresponding derivatives.

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Amino, thio, and alkoxy derivatives of the anthraquinone core.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio)acetamides

Uniqueness

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDOTSUXGLXEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389226
Record name 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20149-91-1
Record name 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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